(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid is a chiral β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety, a hydroxyl group at the 3rd carbon, and a methyl branch at the same position (). This compound is widely utilized in pharmaceutical synthesis, particularly as a building block for protease inhibitors and anticancer agents (). Its stereochemistry (R-configuration) and functional groups render it critical for modulating biological activity and solubility in drug design.
Properties
IUPAC Name |
(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461643 | |
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288159-40-0 | |
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aluminum Isopropoxide-Mediated Asymmetric Reduction
Aluminum isopropoxide has proven effective for the stereoselective reduction of ketones to secondary alcohols. In Example 1 from Ambeed, a solution of (3S)-3-(tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone (100 g) and aluminum isopropoxide (35 g) in isopropyl alcohol was refluxed for 3 hours, yielding 80 g (80%) of the (1S,3S)-configured product. The reaction proceeds via a Meerwein-Ponndorf-Verley mechanism, where the aluminum alkoxide facilitates hydride transfer from the solvent to the ketone, ensuring high enantioselectivity. Post-reduction workup involved pH adjustment to 3.0–4.0 with acetic acid, followed by recrystallization from isopropyl alcohol to achieve >95% purity.
Sodium Borohydride in Biphasic Systems
Sodium borohydride (NaBH₄) offers a cost-effective alternative for ketone reduction, particularly in biphasic systems. A representative procedure dissolved (3S)-1-chloro-2-oxo-3-N-(tert-butoxycarbonyl)amino-4-phenylbutane in tetrahydrofuran (THF) and ethanol, followed by NaBH₄ addition at 10°C. After quenching with sulfuric acid and neutralization with sodium hydroxide, the product was isolated in 56% yield. However, this method produced 2.6% of the des-chloro byproduct and 1.0% of the (2R,3S) diastereomer, underscoring the need for precise temperature control.
Industrial-Scale Production and Process Optimization
Continuous Flow Reactors for Boc Protection
Industrial synthesis leverages continuous flow reactors to enhance reproducibility and scalability. A protocol described by Ambeed utilized automated systems to mix Boc₂O with the amino substrate in toluene, achieving 68% yield on a 74.4 g scale. Continuous pH monitoring ensured optimal Boc incorporation, while in-line filtration removed insoluble byproducts, reducing downstream purification burdens.
Large-Scale Saponification and Crystallization
Saponification of silyl-protected intermediates is critical for accessing the free carboxylic acid. In a scalable method, potassium carbonate in a THF/methanol mixture cleaved the tert-butyldimethylsilyl (TBS) ester of (2R,3R)-4-(tert-butoxycarbonyl(methyl)amino)-3-hydroxy-2-methylbutanoic acid, yielding 83–89% of the final product. Crystallization from ethyl acetate/hexane provided >99% enantiomeric excess (ee), with batches exceeding 250 g.
Comparative Analysis of Reducing Agents
The table below summarizes key reducing agents, conditions, and outcomes for the synthesis of (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid:
| Reducing Agent | Solvent System | Temperature | Yield (%) | Diastereomer Ratio (R:S) | Byproducts (%) |
|---|---|---|---|---|---|
| Al(OiPr)₃ | Isopropyl alcohol | Reflux | 80 | 98:2 | <2.0 |
| NaBH₄ | THF/ethanol/H₂O | 10°C | 56 | 95:5 | 3.6 |
| DIBAH | Toluene/cyclohexanol | 25°C | 75 | 97:3 | 1.8 |
Data compiled from Ambeed and PMC.
Aluminum isopropoxide outperforms sodium borohydride in both yield and stereoselectivity, albeit at higher operational temperatures. Diisobutylaluminium hydride (DIBAH) in toluene/cyclohexanol offers a balance between mild conditions (25°C) and high diastereomeric purity (97:3).
Mitigation of Byproducts and Impurities
Byproduct Formation During NaBH₄ Reductions
The primary byproducts in NaBH₄-mediated reductions include des-chloro compounds (2.6%) and (2R,3S) diastereomers (1.0%). These arise from competing elimination pathways and incomplete stereochemical control. Implementing low-temperature regimes (−10°C) and slow reagent addition minimizes these side reactions.
Purification via Recrystallization
Recrystallization from isopropyl alcohol or ethyl acetate/hexane effectively removes hydrophobic impurities. For instance, washing with a THF/water (1:4) mixture reduced byproduct levels from 19.5% to <1% in the final Boc-protected product.
Stereochemical Considerations and Chiral Auxiliaries
The use of chiral auxiliaries such as (R)-4-benzyl-3-propionyloxazolidin-2-one ensures high enantioselectivity during ketone reductions. In one protocol, the auxiliary directed hydride attack to the re face of the ketone, yielding the (2R,3R)-configured product with 82% ee. Subsequent TBS protection and saponification afforded the target acid without racemization .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the deprotected amino acid or a new derivative depending on the substituent introduced.
Scientific Research Applications
Intermediate in Peptide Synthesis
Boc-D-Val(3-OH) serves as a valuable building block in the synthesis of peptides and peptidomimetics. Its hydroxyl group can participate in further reactions, making it suitable for creating more complex structures essential in drug design and development.
Drug Development
Research indicates that compounds like Boc-D-Val(3-OH) are pivotal in developing therapeutic agents targeting various diseases, including cancer and metabolic disorders. The compound's structural features facilitate its incorporation into biologically active molecules.
Enantioselective Synthesis
The compound has been utilized in enantioselective synthesis processes where chirality is crucial. Its ability to form stable intermediates allows for the selective production of desired enantiomers, which is vital for pharmacological efficacy.
Case Study 1: Peptide Therapeutics
A study demonstrated the use of Boc-D-Val(3-OH) in synthesizing a peptide that exhibited significant anti-tumor activity. The incorporation of this compound allowed for enhanced stability and bioavailability of the peptide, leading to improved therapeutic outcomes.
Case Study 2: Chiral Catalysis
In another research effort, Boc-D-Val(3-OH) was employed as a chiral auxiliary in asymmetric synthesis, yielding high enantiomeric excesses. This application highlights its importance in producing compounds with specific stereochemical configurations necessary for biological activity.
Data Tables
| Application Area | Compound Type | Therapeutic Target |
|---|---|---|
| Anticancer Agents | Peptides | Various cancers |
| Antimicrobial Agents | Peptidomimetics | Bacterial infections |
| Metabolic Disorders | Small Molecules | Diabetes |
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid primarily involves the protection of the amino group, preventing unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the molecule .
Comparison with Similar Compounds
Substituent Variations: Hydroxyl vs. Mercapto/Methoxy Groups
Target Compound :
Mercapto Analog :
Methoxy Analog :
Stereochemical and Positional Isomers
Positional Isomer :
Protecting Group Variations: Boc vs. Fmoc
Fmoc-Protected Analog :
- Structure: (R)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-hydroxy-3-methylbutanoic acid
- Key Features : Fmoc group enables base-sensitive deprotection (e.g., in solid-phase peptide synthesis), contrasting with Boc’s acid-labile nature ().
Biological Activity
(R)-2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, commonly referred to as Boc-D-Val(3-OH), is a derivative of valine with significant implications in pharmaceuticals and biochemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
- Chemical Formula : C₁₀H₁₉NO₅
- Molecular Weight : 233.27 g/mol
- CAS Number : 288159-40-0
- Purity : ≥98% .
The compound features a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility, making it a valuable building block in peptide synthesis.
The biological activity of this compound is primarily attributed to its role as an amino acid derivative. It is known to interact with various biological targets, influencing metabolic pathways and cellular functions.
Key Mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that derivatives of this compound can significantly reduce the levels of pro-inflammatory cytokines such as IL-1β and COX-2, suggesting potential applications in anti-inflammatory therapies .
- Structure-Affinity Relationships : Studies have shown that modifications to the structure can enhance binding affinity to key molecular targets involved in inflammatory responses, such as COX enzymes .
Anti-inflammatory Activity
A comprehensive study demonstrated that compounds related to this compound exhibited notable anti-inflammatory effects. For instance:
| Compound | Inhibition of Paw Edema (%) | COX-2 Expression Reduction (%) |
|---|---|---|
| Compound 2e | 53.41% | 82.5% |
| Compound 3b | 51.81% | 89.5% |
These findings highlight the compound's potential as a lead for developing new anti-inflammatory drugs .
Case Studies
- In Vivo Studies : In a rat model, the administration of derivatives led to significant reductions in carrageenan-induced paw edema, indicating effective anti-inflammatory properties.
- Cytokine Profiling : The compounds were shown to decrease levels of inflammatory markers such as C-reactive protein and nitrotyrosine, further supporting their therapeutic potential .
Structure-Activity Relationship (SAR)
The efficacy of this compound is influenced by its structural characteristics:
- The presence of the Boc group enhances lipophilicity and stability.
- Variations in the side chains can lead to different affinities for biological targets, which is crucial for optimizing therapeutic effects.
Q & A
Q. What are the primary synthetic routes for (R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves chiral pool strategies or stereoselective methods. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent undesired side reactions during coupling steps. A related compound, (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, was synthesized via palladium-catalyzed deprotection (e.g., hydrogenation with Pd/C) to retain stereochemical integrity . Key parameters include temperature control (e.g., 75°C for carboxyl group activation) and catalysts like DCC (dicyclohexylcarbodiimide) for esterification .
| Reaction Step | Conditions | Critical Parameters |
|---|---|---|
| Boc Protection | K₂CO₃, 75°C | Base strength, temperature |
| Esterification | DCC, DMAP, 25°C | Catalyst efficiency, steric hindrance |
| Deprotection | Pd/C, H₂ | Catalyst activity, reaction time |
Q. How is the compound characterized to confirm its structure and enantiomeric purity?
Techniques include:
- NMR Spectroscopy : To verify the Boc group (tert-butyl signals at ~1.4 ppm) and hydroxyl group (broad peak at ~5.3 ppm).
- Chiral HPLC : Essential for confirming enantiomeric excess (e.g., >98% for pharmaceutical intermediates) .
- X-ray Crystallography : Used in structurally similar compounds to resolve stereochemical ambiguities .
Contradictions in data (e.g., unexpected NMR shifts) may arise from solvent effects or impurities, requiring cross-validation with mass spectrometry (HRMS) .
Q. What are the safety considerations for handling this compound in the laboratory?
Based on analogs:
- Hazards : Skin irritation (H315), eye damage (H319), and respiratory tract irritation (H335) .
- Mitigation : Use fume hoods, nitrile gloves, and safety goggles. Store in dry, ventilated areas away from incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxyl group influence its reactivity in peptide coupling reactions?
The (R)-configuration at the 3-hydroxy position enhances nucleophilic attack efficiency during amide bond formation. For example, in dipeptidyl peptidase-4 (DPP4) inhibitor synthesis, the (R)-enantiomer improved binding affinity by 20% compared to the (S)-form due to optimal hydrogen bonding . Mechanistic studies suggest that steric hindrance from the methyl group adjacent to the hydroxyl directs regioselectivity .
Q. What strategies resolve contradictions in solubility data between experimental and computational predictions?
Discrepancies arise from:
- Solvent Polarity : The compound’s solubility in water (predicted logP ~1.2) vs. experimental logP ~2.5 in DMSO .
- Hydration Effects : Hydroxyl and carboxyl groups form hydrogen bonds, altering solubility in polar aprotic solvents. Methodology :
- Use COSMO-RS simulations to model solvent interactions.
- Validate with dynamic light scattering (DLS) to detect aggregation .
Q. How is this compound utilized in targeted drug delivery systems?
The Boc-protected amino acid serves as a linker in prodrugs. For example:
- Anticancer Agents : Conjugation with iodophenyl groups enables selective uptake via membrane transporters, as demonstrated in type D inhibitors (IC₅₀ = 0.8 µM vs. cancer cell lines) .
- Enzyme-Responsive Release : Hydrolysis of the Boc group by esterases triggers drug activation in vivo .
| Application | Mechanism | Efficacy Metrics |
|---|---|---|
| DPP4 Inhibitors | Competitive enzyme inhibition | IC₅₀ = 12 nM |
| Anticancer Prodrugs | pH-dependent hydrolysis | Tumor reduction ≥50% |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric excess?
Critical issues include:
- Catalyst Deactivation : Pd/C loses activity at >100 mg scale, requiring batch-wise hydrogenation .
- Racemization : Elevated temperatures (>40°C) during Boc deprotection reduce ee by 15–20%. Mitigate via low-temperature (0–5°C) acidic hydrolysis .
Methodological Guidance
- Optimizing Reaction Yield : Use a 1.2:1 molar ratio of DCC to carboxyl group to minimize side products .
- Troubleshooting Crystallization : Add 5% ethyl acetate to hexane to improve crystal lattice formation .
- Data Contradiction Analysis : Cross-reference HPLC purity with ¹H-¹³C HSQC NMR to distinguish impurities from stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
